Prop-2-ene-1-sulfonyl fluoride
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Overview
Description
Prop-2-ene-1-sulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-ene-1-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of sodium allylsulfonate with phosphorus oxychloride. The reaction typically proceeds under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Prop-2-ene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form enaminyl sulfonyl fluorides.
Addition Reactions: It can participate in conjugate addition reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, phosphines, and palladium catalysts. Typical reaction conditions involve mild temperatures and solvents like dimethylformamide or methanol .
Major Products Formed
The major products formed from reactions involving this compound include enaminyl sulfonyl fluorides and other functionalized sulfonyl fluorides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Prop-2-ene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its ability to form stable and bioactive compounds.
Chemical Biology: The compound is employed in the development of chemical probes for studying biological systems.
Materials Science: It is utilized in the fabrication of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of prop-2-ene-1-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of stable sulfonyl fluoride derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloroprop-2-ene-1-sulfonyl fluoride: Similar in structure but contains a chlorine atom instead of a hydrogen atom on the propene backbone.
Prop-1-ene-2-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
Uniqueness
This compound is unique due to its high reactivity and selectivity in forming stable sulfonyl fluoride derivatives. This makes it a valuable compound in various synthetic applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C3H5FO2S |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
prop-2-ene-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H5FO2S/c1-2-3-7(4,5)6/h2H,1,3H2 |
InChI Key |
VCUZYBBQJRJJNJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCS(=O)(=O)F |
Origin of Product |
United States |
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